The Strategic Core: A Technical Guide to Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
The Strategic Core: A Technical Guide to Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
CAS Number: 909135-31-5
Introduction: The Architectural Significance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, rigid bicyclic systems have garnered significant attention for their ability to present pharmacophoric elements in a well-defined three-dimensional space, thereby enhancing selectivity and potency while often improving pharmacokinetic profiles. Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate, a key building block, embodies these desirable characteristics.[1][2] Its conformationally constrained framework serves as a versatile scaffold in the design of therapeutics targeting the central nervous system (CNS), among other applications. This guide provides an in-depth exploration of its synthesis, properties, and pivotal role in drug discovery, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tabulated Overview
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The following table summarizes the key computed and reported properties of tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate.[3]
| Property | Value | Source |
| CAS Number | 909135-31-5 | PubChem[3] |
| Molecular Formula | C₁₃H₂₁NO₃ | PubChem[3] |
| Molecular Weight | 239.31 g/mol | PubChem[3] |
| IUPAC Name | tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate | PubChem[3] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not reported | --- |
| Boiling Point | Not reported | --- |
| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and DMSO | Inferred from typical handling |
| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability.[4] | Commercial Supplier Data |
Synthesis: Constructing the Bicyclic Core via Robinson-Schöpf Condensation
The synthesis of the 3-azabicyclo[3.3.1]nonane core is most efficiently achieved through a Robinson-Schöpf type reaction, a biomimetic process that involves a double Mannich condensation.[5][6] This one-pot, multicomponent reaction offers an elegant and convergent approach to this valuable scaffold. The strategic introduction of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidone precursor ensures regioselectivity and allows for subsequent functionalization.
Causality Behind Experimental Choices
The selection of N-Boc-4-piperidone as a starting material is strategic. The Boc group is a robust protecting group that is stable to the basic or mildly acidic conditions of the Mannich reaction but can be readily removed under acidic conditions to allow for further derivatization of the nitrogen atom.[7][] Acetonedicarboxylic acid serves as a three-carbon synthon that, upon condensation and subsequent decarboxylation, forms the second six-membered ring of the bicyclic system. The reaction is typically carried out in a buffered aqueous solution to maintain a pH that is optimal for both the formation of the Mannich base and the subsequent cyclization.
Experimental Protocol: A Step-by-Step Methodology
Step 1: Robinson-Schöpf Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetonedicarboxylic acid in a buffered aqueous solution (e.g., citrate buffer, pH 4-5).
-
Addition of Reactants: To the stirred solution, add N-Boc-4-piperidone followed by an aqueous solution of formaldehyde (e.g., 37% in water).
-
Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, basify the reaction mixture with a suitable base (e.g., sodium carbonate or potassium carbonate) to a pH of 9-10. This will induce the decarboxylation of the intermediate. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate.
Caption: Synthetic workflow for tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate.
Characterization and Spectroscopic Analysis (Predicted)
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¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons on the bicyclic core would appear as complex multiplets in the region of 1.8-3.5 ppm. The protons adjacent to the nitrogen atom would be deshielded and appear further downfield.
-
¹³C NMR: The spectrum would feature a characteristic signal for the carbonyl carbon of the ketone at approximately 208-212 ppm. The carbonyl of the Boc group would appear around 154-156 ppm. The quaternary carbon and the methyl carbons of the Boc group would be visible around 80 ppm and 28 ppm, respectively. The remaining carbons of the bicyclic framework would resonate in the aliphatic region.
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Mass Spectrometry (MS): The ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 240.16.
Applications in Drug Discovery: A Scaffold for CNS-Active Agents
The rigid 3-azabicyclo[3.3.1]nonane scaffold is a privileged structure in the design of ligands for CNS targets due to its ability to project substituents into specific vectors, thus enabling fine-tuning of receptor interactions.
Targeting Muscarinic Acetylcholine Receptors for Neurodegenerative Diseases
A significant application of this scaffold is in the development of agonists for muscarinic acetylcholine receptors, particularly the M1 subtype. M1 receptors are implicated in cognitive processes, and their activation is a promising therapeutic strategy for Alzheimer's disease and other cognitive disorders.[9][10][11][12] The 3-azabicyclo[3.3.1]nonane core can serve as a bioisostere for other cyclic amines, providing a unique conformational constraint that can enhance selectivity for the M1 receptor over other muscarinic subtypes, thereby reducing the potential for side effects.
Caption: Simplified signaling pathway of M1 muscarinic receptor activation.
A Versatile Building Block for Diverse Therapeutic Targets
The utility of tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate extends beyond muscarinic receptor agonists. The ketone functionality provides a handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of hydrazones and oximes, allowing for the introduction of diverse substituents. The Boc-protected nitrogen can be deprotected and subsequently acylated, alkylated, or used in reductive amination to further elaborate the structure. This versatility makes it a valuable intermediate in the synthesis of libraries of compounds for screening against a wide range of biological targets, including its use as a building block for PROTACs.[2]
Conclusion: A Cornerstone in Modern Drug Design
Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its rigid, three-dimensional structure provides a robust platform for the development of selective and potent therapeutic agents, particularly in the challenging arena of CNS disorders. The efficient and scalable synthesis of this building block, rooted in the classic Robinson-Schöpf reaction, ensures its accessibility to the drug discovery community. As our understanding of the intricate interplay between molecular architecture and biological function deepens, the strategic importance of scaffolds like the 3-azabicyclo[3.3.1]nonane core will undoubtedly continue to grow, paving the way for the next generation of innovative medicines.
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